2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound is systematically named 2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine under IUPAC guidelines. Its molecular formula, C₁₃H₈BrN₃O₂ , reflects:
- A fused bicyclic core (imidazo[1,2-a]pyridine) with nine atoms (five from the imidazole ring and six from the pyridine, sharing two common atoms).
- A 4-bromophenyl substituent at position 2 of the imidazo[1,2-a]pyridine system.
- A nitro (-NO₂) group at position 6 on the pyridine ring.
Molecular weight : 318.12 g/mol.
Key structural features :
- Planar imidazo[1,2-a]pyridine core due to π-conjugation.
- Bromine (Br) and nitro groups introduce steric and electronic effects, influencing reactivity and intermolecular interactions.
Crystallographic Studies via X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) reveals the compound’s solid-state packing and bond parameters:
The 4-bromophenyl group forms a dihedral angle of ~21.9° with the imidazo-pyridine plane, while the nitro group adopts a near-coplanar arrangement.
NMR Spectroscopic Profiling (¹H, ¹³C, 2D Correlation Spectroscopy)
¹H NMR (500 MHz, CDCl₃) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 9.38 (dt, J = 6.9 Hz) | H1 (imidazo-pyridine) |
| 7.76–7.27 (m) | Aromatic protons (4-bromophenyl) |
| 6.46 (dd, J = 8.0 Hz) | H6 (pyridine ring) |
¹³C NMR (125 MHz, CDCl₃) :
| Signal (δ, ppm) | Assignment |
|---|---|
| 149.0 | C2 (imidazole) |
| 131.7 | C-Br (4-bromophenyl) |
| 117.5 | C-NO₂ (pyridine) |
2D experiments (COSY, HSQC) confirm coupling between H1 and adjacent protons, as well as correlations between aromatic carbons and their attached hydrogens.
Vibrational Spectroscopy and DFT-Based IR/Raman Assignments
FT-IR and Raman spectra align with density functional theory (DFT) predictions:
| Vibrational Mode | Experimental (cm⁻¹) | DFT (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(NO₂) asymmetric stretch | 1535 | 1542 | Nitro group |
| ν(C-Br) stretch | 730 | 721 | Bromophenyl C-Br |
| ν(C=N) imidazole | 1637 | 1645 | Imidazo-pyridine core |
DFT calculations (B3LYP/6-311G++(d,p)) show strong agreement with experimental data, validating the electronic structure.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis quantifies intermolecular interactions:
| Interaction | Contribution (%) | Role in Packing |
|---|---|---|
| H⋯H | 48.1 | Dominates van der Waals forces |
| Br⋯H/H⋯Br | 15.0 | Halogen-mediated interactions |
| O⋯H/H⋯O | 12.8 | Nitro group hydrogen bonding |
| π–π stacking | 8.2 | Aromatic ring interactions |
The nitro group participates in C–H⋯O hydrogen bonds, while bromine engages in Type II halogen interactions.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAQDHUSQPOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol:
-
Substrates : 2-Aminopyridine (1.0 mmol), 4-bromo-β-nitrostyrene (1.05 mmol).
-
Catalyst : Iodine (0.2 mmol), TBHP (2.0 mmol), pyridine (0.62 mmol).
-
Conditions : Reflux in acetonitrile (10 mL) for 6–8 hours.
-
Workup : Extraction with ethyl acetate, purification via column chromatography.
Mechanistic Insight :
The reaction proceeds via Michael addition of 2-aminopyridine to the nitroolefin, followed by iodine-mediated oxidative cyclization. Radical intermediates generated by TBHP facilitate dehydrogenation, forming the imidazo[1,2-a]pyridine core.
Post-Synthesis Nitration of Pre-Formed Imidazo[1,2-a]pyridines
Nitration of 2-(4-bromophenyl)imidazo[1,2-a]pyridine introduces the nitro group at the 6-position. This two-step approach is ideal for late-stage functionalization.
Step 1: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Step 2: Nitration
-
Nitrating Agent : Concentrated HNO₃ (1.5 equiv) in H₂SO₄ at 0°C.
-
Reaction Time : 2 hours.
-
Workup : Neutralization with NaHCO₃, extraction with dichloromethane.
Limitations :
-
Regioselectivity challenges may arise, requiring careful control of reaction conditions.
-
Strongly acidic conditions necessitate specialized equipment.
Multi-Component Reactions (MCRs)
A five-component cascade reaction synthesizes N-fused imidazo[1,2-a]pyridines with inherent nitro groups. This method integrates 4-nitroacetophenone, cyanoacetohydrazide, and diamines.
Reaction Scheme:
-
Knoevenagel Condensation : 4-Nitroacetophenone reacts with cyanoacetohydrazide.
-
Michael Addition : Nitroethylene intermediate couples with diamine.
-
Cyclization : Spontaneous imine-enamine tautomerization forms the heterocycle.
Optimized Conditions :
Advantages :
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction efficiency in imidazo[1,2-a]pyridine synthesis. A bromo- and nitro-substituted acetophenone derivative reacts with 2-aminopyridine under ionic liquid catalysis.
Protocol:
-
Substrates : 4-Bromo-3-nitroacetophenone (1.0 mmol), 2-aminopyridine (1.2 mmol).
-
Catalyst : [BMIM]BF₄ (20 mol%), iodine (1.2 equiv).
-
Conditions : Ultrasound (35 kHz, 40°C) for 2.5 hours.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2.5 hours |
| Temperature | 40°C |
| Energy Input | 35 kHz Ultrasound |
Benefits :
Halogen Exchange and Functionalization
Bromine-nitro exchange strategies leverage palladium catalysis to introduce substituents. While less common, this approach is viable for derivatives with orthogonal functional groups.
Example:
-
Starting Material : 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.
-
Nitration : Pd(OAc)₂ (5 mol%), Cu(NO₃)₂ (2 equiv), DMF at 120°C.
Challenges :
-
Requires precise stoichiometry to avoid over-nitration.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitroolefin Coupling | 85 | 8 hours | Direct, one-step | Radical intermediates unstable |
| Post-Synthesis Nitration | 70 | 4 hours | Late-stage modification | Acidic conditions hazardous |
| MCRs | 75 | 12 hours | Atom-economic | Complex optimization |
| Ultrasound-Assisted | 78 | 2.5 hours | Energy-efficient | Specialized equipment required |
| Halogen Exchange | 55 | 6 hours | Functional group flexibility | Low yield |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(4-bromophenyl)-6-aminoimidazo[1,2-a]pyridine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is widely used in scientific research due to its versatile applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of anti-inflammatory and antiviral agents.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromophenyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Melting Points : Nitro-substituted derivatives (e.g., 178–180°C for the 4-methoxyphenyl analog ) generally exhibit lower melting points than bromo/methyl analogs (214–215°C ), possibly due to reduced symmetry or intermolecular interactions.
Electronic and Reactivity Profiles
- Nitro Group Effects: The -NO₂ group increases electrophilicity at position 6, making it susceptible to nucleophilic attack or reduction. This contrasts with methyl or iodo substituents, which are less reactive .
- Halogen Interactions : The 4-bromophenyl group contributes to π-π stacking and hydrophobic interactions, as observed in crystal structures of related compounds like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) .
Biological Activity
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features a nitro group and a bromophenyl moiety, which are known to influence its reactivity and biological interactions.
Antibacterial Activity
Research indicates that compounds related to the imidazo[1,2-a]pyridine scaffold exhibit significant antibacterial properties. In one study, various derivatives were screened against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a notable Minimum Inhibitory Concentration (MIC) against these pathogens.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 30 ± 0.4 | MRSA |
The antibacterial mechanism appears to involve the inhibition of cell wall synthesis, similar to β-lactam antibiotics, but through distinct pathways that prevent resistance development .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | ROS generation and apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Study on Antibacterial Efficacy
In a detailed study published in Molecules, researchers synthesized several derivatives of imidazo[1,2-a]pyridines and evaluated their antibacterial activity. The study highlighted that the presence of the nitro group significantly enhanced the compound's efficacy against Gram-positive bacteria, particularly MRSA .
Anticancer Research Findings
Another investigation focused on the anticancer properties of this compound revealed its ability to inhibit proliferation in breast cancer cells. The study utilized flow cytometry to assess cell cycle changes and demonstrated that treatment with the compound led to an increase in cells in the sub-G1 phase, indicative of apoptosis .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : It targets penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis.
- Anticancer Mechanism : It induces oxidative stress leading to DNA damage and activation of apoptotic pathways.
Q & A
Q. What are the established synthetic routes for 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine?
The compound is typically synthesized via condensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes. A common approach involves the Vilsmeier-Haack formylation reaction: reacting an imidazo[1,2-a]pyridine precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux. For example, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde was synthesized using POCl₃/DMF at 353 K for 5 hours, followed by crystallization . Bromination steps may employ N-bromosuccinimide (NBS) or molecular bromine, as seen in the synthesis of related imidazo[1,2-a]pyridine derivatives .
Q. How is the crystal structure of this compound determined?
X-ray diffraction (XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) of a structurally similar compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, were analyzed using a Bruker X8 APEX diffractometer. Data refinement was performed with SHELXL-2014, yielding lattice parameters (a = 10.8516 Å, b = 12.0710 Å, c = 10.2631 Å, β = 93.200°) and hydrogen-bonding networks . SHELX software is critical for resolving structural ambiguities, especially for planar heterocyclic systems .
Q. What spectroscopic methods confirm its molecular structure?
- ¹H/¹³C NMR : Characteristic peaks for aromatic protons (δ 7.10–8.36 ppm) and aldehyde groups (δ 10.09 ppm) are observed .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 298.09) .
- IR spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) groups are key identifiers .
Advanced Research Questions
Q. How can regioselective functionalization challenges be addressed during synthesis?
Competing bromination sites on the imidazo[1,2-a]pyridine scaffold require controlled conditions. For example, ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) as an oxidant enables selective C–H functionalization at the 3-position . Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., morpholinyl) enhance selectivity .
Q. How should conflicting spectroscopic data be resolved?
Discrepancies between NMR and XRD data often arise from dynamic effects (e.g., tautomerism). Cross-validation with 2D NMR (COSY, HSQC) and single-crystal XRD is essential. For instance, hydrogen-bonding interactions in the crystal lattice (e.g., C–H⋯O/N) can stabilize specific tautomers, clarifying NMR assignments .
Q. What computational methods predict the compound’s electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For related nitroimidazo[1,2-a]pyridines, HOMO localization on the nitro group correlates with electrophilic substitution tendencies . Molecular docking studies can also model interactions with biological targets (e.g., enzymes) .
Q. How does the compound’s stability vary under different experimental conditions?
Thermal stability is assessed via thermogravimetric analysis (TGA). For example, the nitro group in similar compounds decomposes above 200°C . Solvent stability studies in polar aprotic solvents (e.g., DMSO, DMF) show no degradation over 72 hours, but acidic/basic conditions may hydrolyze the imidazole ring .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities?
Variations in antimicrobial or antitumor efficacy across studies may stem from impurities (e.g., unreacted bromophenyl intermediates) or crystallinity differences. Reproducibility requires strict adherence to synthetic protocols (e.g., POCl₃/DMF ratios) and purity validation via HPLC .
Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?
Crystal packing forces (e.g., π-π stacking) can distort bond angles compared to solution-phase conformers. For example, the dihedral angle between the imidazo[1,2-a]pyridine core and the bromophenyl group was 33.92° in the crystal but may differ in solution .
Methodological Tables
| Parameter | Value | Reference |
|---|---|---|
| Crystallographic space group | P2₁/c | |
| Lattice parameter a | 10.8516 Å | |
| ¹³C NMR (carbonyl carbon) | δ 180.84 ppm | |
| Synthetic yield (Vilsmeier) | 74% | |
| Decomposition temperature | >200°C (nitro group) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
